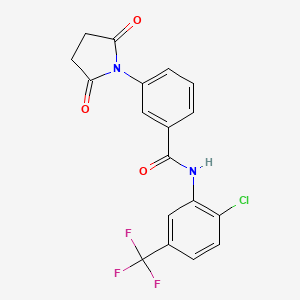

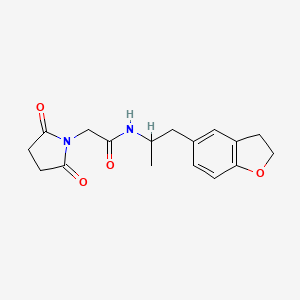

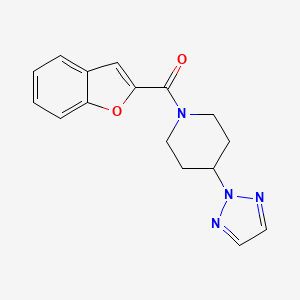

N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide" is a structurally complex molecule that appears to be related to a class of compounds known for their biological activity, particularly as opioid kappa agonists and anticancer agents. The presence of a pyrrolidine ring, a ureido linkage, and an acetamide group suggests that this compound could interact with biological systems in a significant manner, potentially targeting specific receptors or enzymes.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the formation of an amide bond between an acyl group and an amine. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involves substituting at the carbon adjacent to the amide nitrogen and exploring variations in N-acyl, N-alkyl, and amino functions . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring specific precursors in dry dichloromethane, followed by the addition of reagents such as lutidine and TBTU under cooled conditions . These methods could provide insights into the potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques and crystallography. For example, the crystal structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, exhibits intermolecular hydrogen bonds and intramolecular interactions, which are crucial for the stability and biological activity of the molecule . The compound crystallizes in the orthorhombic crystal system, indicating a well-ordered solid-state structure. These findings suggest that the molecular structure of "N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide" could also exhibit specific intermolecular and intramolecular interactions that may influence its biological activity.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide bond and the substituents attached to the acetamide core. The presence of a ureido linkage in the compound suggests potential for further chemical modifications, such as the formation of additional hydrogen bonds or reactions with nucleophiles. The chemical reactivity of such compounds is often explored in the context of their biological activity, as seen in the structure/activity studies of kappa-opioid agonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogens, like chlorine and iodine, can affect the compound's lipophilicity and, consequently, its ability to cross biological membranes . The crystallographic data of related compounds provide insights into the solid-state properties, which are important for the formulation and delivery of the compound as a potential pharmaceutical agent .

科学的研究の応用

Structure-Activity Relationship Studies

One research application involves structure/activity studies related to a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which have been explored for their biological evaluation as opioid kappa agonists. These studies have led to the discovery of compounds exhibiting potent naloxone-reversible analgesic effects in mouse models, indicating their potential use in pain management research (Barlow et al., 1991).

Conformational Analysis

Another research application is the use of conformational analysis in the development of a novel series of potent opioid kappa agonists. This involves the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various alkyl and aryl substituents, highlighting the importance of compound conformation for biological activity (Costello et al., 1991).

Antiallergic Agents

Further research includes the development of N-(pyridin-4-yl)-(indol-3-yl)alkylamides as novel antiallergic compounds. These studies focus on the synthesis and evaluation of compounds for their potency in inhibiting histamine release and other allergic reactions, demonstrating the chemical's application in allergy research (Menciu et al., 1999).

Anticancer Drug Research

Another application is found in the synthesis and molecular docking analysis of anticancer drugs. For example, the compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and analyzed for its anticancer activity, indicating the potential of such compounds in cancer treatment research (Sharma et al., 2018).

Nonpeptide Agonist Research

Research has also led to the discovery of nonpeptidic agonists for receptors such as the GPR14/urotensin-II receptor. These findings are significant for pharmacological research, offering new pathways for drug development (Croston et al., 2002).

特性

IUPAC Name |

N-[2-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN4O3/c1-10(21)17-6-7-18-15(23)19-12-8-14(22)20(9-12)13-4-2-11(16)3-5-13/h2-5,12H,6-9H2,1H3,(H,17,21)(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVUJHKXFKTWRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2517428.png)

![4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2517437.png)

![5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2517438.png)

![5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2517446.png)